

metronidazole benzoate suspension

pharmacopoeial specifications

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Compound Focus: Metronidazole Benzoate

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Pharmacopoeial & Stability Specifications

The primary pharmacopoeial specification comes from the United States Pharmacopeia (USP). The key requirement for the active ingredient is outlined in the table below.

Specification Aspect	USP Requirement for Metronidazole Benzoate Oral Suspension
Assay (Metronidazole Content)	NLT (Not Less Than) 90.0% and NMT (Not More Than) 110.0% of the labeled amount [1].

Beyond the official monograph, recent experimental studies provide evidence for the stability of these suspensions, which is a critical quality attribute.

Stability Factor	Experimental Findings (in PCCA SuspendIt vehicle)
Study Duration	180 days (6 months) [2]
Storage Conditions	5°C (refrigeration) and 25°C (room temperature) [2]
Chemical Stability	Retained at least 97% of the initial metronidazole concentration [2]

Stability Factor	Experimental Findings (in PCCA SuspendIt vehicle)
Microbiological Stability	No microbial growth observed [2]
Physical Stability	No significant changes in pH or viscosity [2]
Recommended Beyond-Use Date (BUD)	Up to 180 days for the specific formulation studied [2]

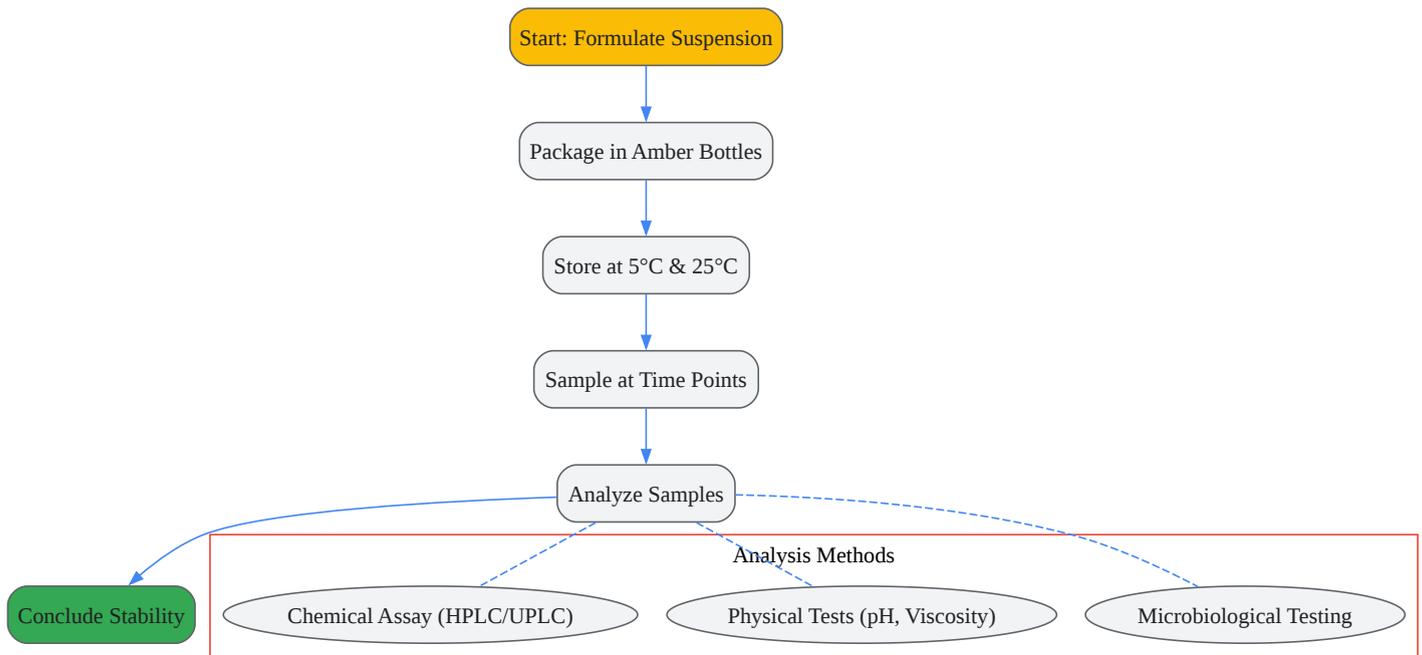
For other common vehicles like **Ora-Blend**, the USP assigns a default BUD of **90 days** for the compounded suspension when stored in a refrigerator or at room temperature [2] [3].

Experimental Protocols for Stability

The following is a summary of the key methodological steps used in contemporary stability studies for extemporaneous metronidazole suspensions [2]:

- **Formulation:** Suspensions are prepared at target concentrations (e.g., 25 mg/mL and 50 mg/mL) using a specific suspending vehicle (e.g., PCCA SuspendIt). Sweeteners and flavoring agents may be added to mask the bitter taste of the drug.
- **Packaging and Storage:** The prepared suspensions are stored in amber plastic prescription bottles to protect from light. Samples are stored under controlled temperature conditions, typically at 5°C and 25°C, for the duration of the study.
- **Sampling and Analysis:** Samples are assayed in triplicate at predetermined time points (e.g., days 7, 14, 28, 42, 59, 90, 122, and 180).
- **Chemical Assay:** A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is developed and validated to quantify the metronidazole concentration and detect any degradation products.
- **Physical Assessment:** The physical stability is monitored by measuring pH, viscosity, and observing the suspension's appearance for any discoloration, caking, or difficulty in re-dispersion.
- **Microbiological Testing:** The preparation is tested to ensure it remains protected against microbial growth throughout the study period.

The workflow for this stability testing is summarized in the diagram below:



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Critical Formulation Considerations

For researchers developing these suspensions, several factors are crucial:

- **Palatability:** Metronidazole is notoriously bitter. Using the benzoate salt or incorporating effective sweeteners and flavoring agents like "Bitter Stop" is essential for patient compliance, especially in pediatrics [4] [2].
- **Excipients:** The choice of suspending vehicle (e.g., SuspendIt, Ora-Blend, Ora-Sweet, simple syrup) directly impacts the physical stability, palatability, and shelf-life of the final product [2] [3].

- **Dose Conversion: Metronidazole benzoate** is about 62% metronidazole by weight. Doses must be calculated based on the metronidazole base equivalent (e.g., 20 mg/kg of benzoate delivers ~12.4 mg/kg of base) [4].

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References

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